molecular formula C6H5BrClN B114955 2-Bromo-6-chloro-4-methylpyridine CAS No. 157329-89-0

2-Bromo-6-chloro-4-methylpyridine

Cat. No. B114955
M. Wt: 206.47 g/mol
InChI Key: PDCBQYZKWWAKCG-UHFFFAOYSA-N
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Description

“2-Bromo-6-chloro-4-methylpyridine” is a bromopyridine derivative . It is an essential building block in the synthesis of various pharmaceuticals and agrochemicals .


Synthesis Analysis

The compound can be formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane . An optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .


Molecular Structure Analysis

The molecular formula of “2-Bromo-6-chloro-4-methylpyridine” is C6H5BrClN . The average mass is 206.468 Da and the monoisotopic mass is 204.929382 Da .


Chemical Reactions Analysis

The primary use of “2-Bromo-6-chloro-4-methylpyridine” is as an intermediate for the production of various pharmaceuticals and agrochemical products . It serves as a key building block for a variety of compounds with diverse biological activities, such as antiviral, antitumor, and insecticidal activities .


Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3 and a boiling point of 261.9±35.0 °C at 760 mmHg . The molecular weight is 206.47 .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

2-Bromo-6-chloro-4-methylpyridine has been utilized in the synthesis of new Schiff base compounds. For instance, a compound was synthesized using this chemical through the condensation with 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine. This synthesis was characterized using elemental analysis, IR spectra, and single-crystal X-ray diffraction, revealing its potential in creating compounds with antibacterial activities (Wang et al., 2008).

Chemical Reaction Studies

The chemical reactivity of 2-Bromo-6-chloro-4-methylpyridine has been studied in various contexts. One study focused on the pressure and temperature effects on octahedral–tetrahedral equilibria in solutions containing this compound. This research provides insight into the chemical behavior of 2-Bromo-6-chloro-4-methylpyridine under different environmental conditions (K. Kojima, 1988).

Silyl-Mediated Reactions

In another application, silyl-mediated halogen/halogen displacement reactions were explored using 2-Bromo-6-chloro-4-methylpyridine. This study demonstrates the compound's role in facilitating the exchange of halogen atoms, highlighting its usefulness in organic synthesis and chemical transformations (Schlosser & Cottet, 2002).

In Coordination Chemistry

The compound has also been used in coordination chemistry. For example, reactions with n-BuLi and tin tetrachloride led to the formation of specific tin compounds, as demonstrated through NMR spectroscopy and single-crystal X-ray diffraction studies. This usage underlines its potential in developing new coordination compounds (Bette & Steinborn, 2012).

As a Pyridyne Precursor

3-Bromo-2-chloro-4-methoxypyridine, a derivative of 2-Bromo-6-chloro-4-methylpyridine, has been developed as a practical 2,3-pyridyne precursor. This shows its application in generating pyridyne, a reactive intermediate in organic chemistry (Walters, Carter, & Banerjee, 1992).

Safety And Hazards

The compound is considered hazardous. It can cause skin irritation and serious eye damage . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The compound has gained significant attention in recent years due to its role as a key structural motif in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of “2-Bromo-6-chloro-4-methylpyridine” will be discovered in the future .

properties

IUPAC Name

2-bromo-6-chloro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCBQYZKWWAKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455810
Record name 2-bromo-6-chloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-chloro-4-methylpyridine

CAS RN

157329-89-0
Record name 2-bromo-6-chloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 56 g 6-amino-2-bromo-4-methylpyridine in 500 ml of concentrated hydrochloric acid was cooled to -50° C. and saturated with gaseous HCl via a gas inlet. Under continuous cooling a solution of 25 g sodium nitrite in 60 ml water was added slowly. The reaction mixture was stirred for a further 2 hours at -50° C. The mixture was allowed to warm up to ambient temperature and set alkaline with a 50% aqueous solution of sodium hydroxide. The aqueous phase was extracted three times each with 200 ml dichloromethane. The combined extracts were dried with calcium chloride, and the solvent removed in vacuo to afford 22.5 g (40%) of 2-bromo-6-chloro-4-methylpyridine as a pale brown solid of melting point 76° C.
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Synthesis routes and methods II

Procedure details

Starting with 2-chloro-4-methylpyridine II, treatment with n-butyllithium in the presence of N,N-dimethylaminoethanol in hexane, followed by addition of carbon tetrabromide in THF affords 2-bromo-6-chloro-4-methylpyridine III. Compound III undergoes a palladium coupling with boronic acid IV in the presence of a base, such as Na2CO3, in a suitable solvent, such as DME, to give chloropyridine V.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Kaminski, P Gros, Y Fort - European Journal of Organic …, 2003 - Wiley Online Library
The first direct ring‐selective lithiation of 4‐picoline and 3,4‐lutidine has been achieved through the use of BuLi/LiDMAE aggregates to prevent the usual side‐chain metallation. Several …
Y Tamaki, O Ishitani - Faraday Discussions, 2017 - pubs.rsc.org
… Tributyl(2-pyridyl)tin (10 mL, 30.9 mmol) in toluene (70 mL), degassed by a freeze–pump–thaw cycle, was added to a three-neck flask containing 2-bromo-6-chloro-4-methylpyridine (…
Number of citations: 12 pubs.rsc.org

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